(S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a carbamate derivative, characterized by the presence of a tert-butyl group, a hydroxyl group, and a pent-4-yn-2-yl chain. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of (S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne derivative under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group, followed by the addition of the alkyne . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained with high efficiency.
Chemical Reactions Analysis
(S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the alkyne would produce an alkene or alkane .
Scientific Research Applications
(S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively, which can modulate the activity of the target molecules. The carbamate group can also form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or activation of their catalytic functions .
Comparison with Similar Compounds
(S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate can be compared with other carbamate derivatives, such as:
(S)-tert-Butyl (1-hydroxypent-4-en-2-yl)carbamate: This compound has a similar structure but with an alkene group instead of an alkyne.
tert-Butyl (1-hydroxyethyl)carbamate: This compound lacks the extended carbon chain and alkyne group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and applications in various fields of research .
Properties
IUPAC Name |
tert-butyl N-(1-hydroxypent-4-yn-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHAWCRGUQTPAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.